2-(7-fluoro-1H-indol-5-yl)acetonitrile
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Overview
Description
2-(7-fluoro-1H-indol-5-yl)acetonitrile is a compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7th position of the indole ring and an acetonitrile group at the 5th position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1H-indol-5-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-fluoro-1H-indol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(7-fluoro-1H-indol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) due to its optical and electroluminescence properties
Mechanism of Action
The mechanism of action of 2-(7-fluoro-1H-indol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but without the fluorine atom.
5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5th position.
Uniqueness
2-(7-fluoro-1H-indol-5-yl)acetonitrile is unique due to the specific positioning of the fluorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H7FN2 |
---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-(7-fluoro-1H-indol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H7FN2/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h2,4-6,13H,1H2 |
InChI Key |
JUXZCLZLJTZSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)CC#N)F |
Origin of Product |
United States |
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